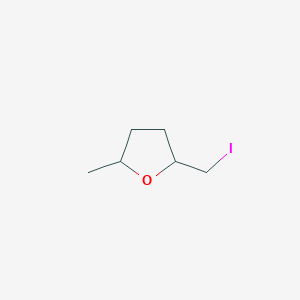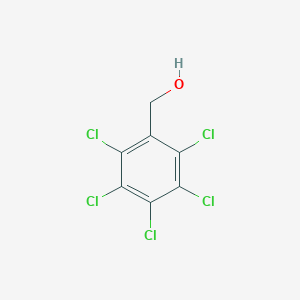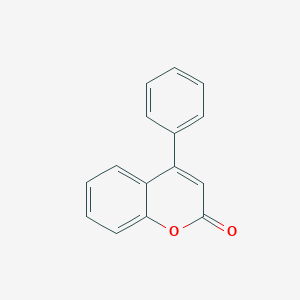![molecular formula C12H9NO3 B096009 4-NITRO-[1,1'-BIPHENYL]-3-OL CAS No. 18062-89-0](/img/structure/B96009.png)
4-NITRO-[1,1'-BIPHENYL]-3-OL
Descripción general
Descripción
(1,1’-Biphenyl)-3-ol, 4-nitro- is an organic compound with the molecular formula C12H9NO2. It is also known by other names such as 4-Nitrobiphenyl and 4-Nitrodiphenyl . This compound is characterized by a biphenyl structure with a hydroxyl group at the 3-position and a nitro group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3-ol, 4-nitro- typically involves the nitration of biphenyl compounds. One common method is the nitration of biphenyl using nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of (1,1’-Biphenyl)-3-ol, 4-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-3-ol, 4-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Major Products Formed
Reduction: 4-Aminobiphenyl
Oxidation: 4-Nitrobenzophenone
Substitution: Various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-3-ol, 4-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-3-ol, 4-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobiphenyl: Similar structure but lacks the hydroxyl group at the 3-position.
4-Nitrodiphenylamine: Contains an amino group instead of a hydroxyl group.
4-Nitrobenzophenone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(1,1’-Biphenyl)-3-ol, 4-nitro- is unique due to the presence of both a hydroxyl group and a nitro group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
18062-89-0 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.2 g/mol |
Nombre IUPAC |
2-nitro-5-phenylphenol |
InChI |
InChI=1S/C12H9NO3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H |
Clave InChI |
HYPKGPVDQYUOSV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])O |
| 18062-89-0 | |
Solubilidad |
1.39e-04 M |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B95947.png)

![1-[2-(4-Methylphenyl)sulfonylethyl]pyrrolidine](/img/structure/B95949.png)

